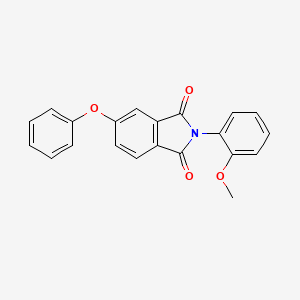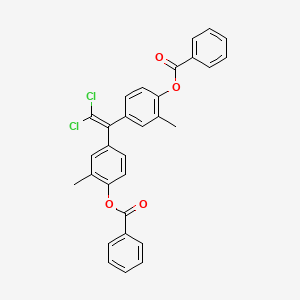![molecular formula C19H18N2O3 B11541184 N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N- (1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide , has the chemical formula C10H7NO4. It is a white to pale-green crystalline powder with a molecular weight of 205.17 g/mol . The IUPAC name reflects its structure, which contains a spirocyclic system and an amide functional group.
准备方法
Synthetic Routes: The synthetic preparation of this compound involves several steps
Formation of 1,3-Isobenzofurandione (Dihydroisobenzofuran-1,3-dione): This intermediate can be synthesized from phthalic anhydride through a cyclization reaction.
Introduction of Spirocyclic System: The spirocyclic moiety is introduced via a cyclopropanation reaction using appropriate reagents.
Acetylation: The final step involves acetylating the spirocyclic compound to obtain the desired product.
Industrial Production Methods: While industrial-scale production details are proprietary, laboratories typically use similar synthetic routes on a larger scale.
化学反应分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at the spirocyclic carbon can modify its structure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The specific products depend on the reaction conditions and reagents used.
科学研究应用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or catalysts.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.
相似化合物的比较
1,3-Isobenzofurandione: A simpler derivative with similar core structure.
3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione: A methyl-substituted variant.
2-Bromo-2-methylpropanoic acid ethyl ester: Not directly related but shares some features.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-10-2-4-11(5-3-10)16(22)20-21-17(23)14-12-6-7-13(15(14)18(21)24)19(12)8-9-19/h2-7,12-15H,8-9H2,1H3,(H,20,22) |
InChI 键 |
NLBPMILMRQHRGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5 |
溶解度 |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541108.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541123.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541127.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)



![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541177.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
